molecular formula C14H8BrFN2OS B2837710 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 937601-60-0

3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B2837710
CAS RN: 937601-60-0
M. Wt: 351.19
InChI Key: ZWFYWNMKBMRWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” belongs to the class of organic compounds known as quinazolinones, which are polycyclic aromatic compounds containing a benzene and a pyrimidine ring fused to a common carbon atom . The presence of bromine and fluorine atoms on the phenyl ring and a thioxo group on the quinazolinone ring could potentially give this compound unique properties, but without specific studies, it’s hard to predict its exact characteristics.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromine and fluorine atoms could potentially be replaced with other groups in a substitution reaction, and the thioxo group could potentially react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the bromine and fluorine atoms could potentially affect its polarity and solubility, and the thioxo group could potentially affect its reactivity .

Scientific Research Applications

Chemical Sensors

A study by Zhang et al. (2007) explored the use of quinazolinone derivatives as fluoroionophores for sensitive optochemical sensors, particularly for the detection of Fe3+ ions. The fluorescence intensity of the sensor decreases upon the addition of Fe3+, attributed to the blocking of excited state intramolecular proton transfer (ESIPT) reactions, showcasing the compound's potential in environmental monitoring and analytical chemistry (Zhang et al., 2007).

Antimicrobial and Anti-inflammatory Activities

Desai et al. (2013) synthesized novel fluorine-containing derivatives of quinazolinone, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains. This research highlights the compound's potential as a base for developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Ozaki et al. (1985) focused on the anti-inflammatory properties of 4(1H)-quinazolinone derivatives, identifying specific substituents that enhance the compound's efficacy. This suggests its utility in the development of new anti-inflammatory drugs (Ozaki, Yamada, Oine, Ishizuka, & Iwasawa, 1985).

Novel Synthetic Routes and Pharmacological Activities

Cheng et al. (2013) reported on the one-pot synthesis of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, highlighting an efficient method for producing quinazolinone derivatives that could be foundational for future pharmacological research (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could potentially involve studying its synthesis, properties, and potential applications. Given the biological activities observed for other quinazolinone derivatives, it could be of interest to investigate whether this compound has similar effects .

properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-10-7-8(16)5-6-12(10)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFYWNMKBMRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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